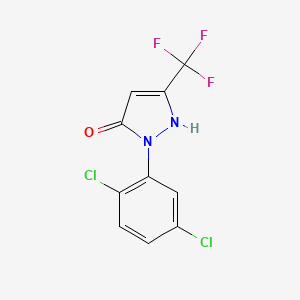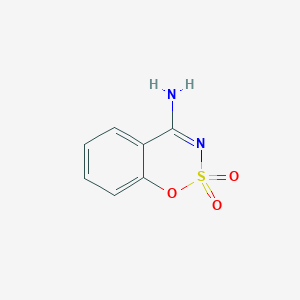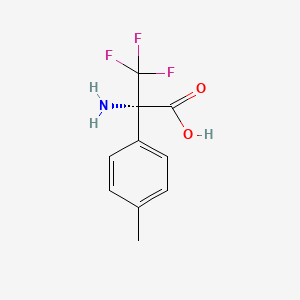
8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of chlorine, iodine, and methyl substituents on the isoquinoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route may include:
Halogenation: Introduction of chlorine and iodine atoms into the isoquinoline core using halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Methylation: Introduction of the methyl group using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Cyclization: Formation of the dihydroisoquinoline ring through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound to its corresponding reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolines with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
8-chloro-7-iodo-5-methylisoquinoline: Lacks the dihydroisoquinolinone ring.
7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine substituent.
8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the iodine substituent.
Uniqueness
8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both chlorine and iodine substituents, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9ClINO |
|---|---|
Molecular Weight |
321.54 g/mol |
IUPAC Name |
8-chloro-7-iodo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9ClINO/c1-5-4-7(12)9(11)8-6(5)2-3-13-10(8)14/h4H,2-3H2,1H3,(H,13,14) |
InChI Key |
ZTMMVRWZCAOBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCNC2=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)


![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)







![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

